![molecular formula C16H17F3N4O2S B10884986 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)

3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

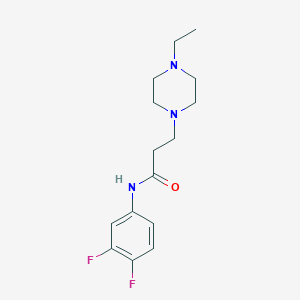

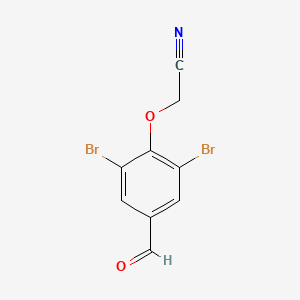

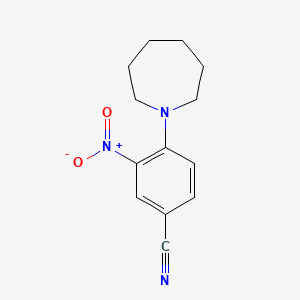

Le 3-phényl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacétyl)amino]propanamide est un composé organique complexe qui présente un cycle thiadiazole, un groupe trifluoroacétyle et un groupe phényle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-phényl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacétyl)amino]propanamide implique généralement plusieurs étapes :

Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir la thiosemicarbazide avec un dérivé d’acide carboxylique approprié en conditions acides.

Fixation du groupe phényle : Le groupe phényle peut être introduit par une réaction d’acylation de Friedel-Crafts, où le benzène est mis à réagir avec un chlorure d’acyle en présence d’un catalyseur acide de Lewis.

Introduction du groupe trifluoroacétyle : Le groupe trifluoroacétyle peut être ajouté par une réaction de substitution nucléophile en utilisant l’anhydride trifluoroacétique.

Assemblage final : Le composé final est assemblé en couplant les produits intermédiaires par formation de liaison amide, en utilisant généralement des réactifs de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle phényle, conduisant à la formation de dérivés phénoliques.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle thiadiazole, ouvrant potentiellement le cycle et formant différents dérivés aminés.

Substitution : Le groupe trifluoroacétyle peut être substitué par d’autres groupes acyle dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).

Principaux produits

Oxydation : Dérivés phénoliques.

Réduction : Dérivés aminés.

Substitution : Divers dérivés acylés.

Applications De Recherche Scientifique

Le 3-phényl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacétyl)amino]propanamide présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique.

Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber des voies moléculaires spécifiques.

Mécanisme D'action

Le composé exerce ses effets principalement par l’inhibition d’enzymes ou de récepteurs spécifiques. Le cycle thiadiazole est connu pour interagir avec diverses cibles biologiques, perturbant potentiellement les processus cellulaires normaux. Le groupe trifluoroacétyle améliore la capacité du composé à pénétrer les membranes cellulaires, augmentant sa biodisponibilité.

Comparaison Avec Des Composés Similaires

Composés similaires

3-phényl-1,3,4-thiadiazole : Manque les groupes trifluoroacétyle et propanamide, ce qui le rend moins bioactif.

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide : Structure similaire mais manque le groupe trifluoroacétyle, affectant sa biodisponibilité et sa puissance.

Unicité

Le 3-phényl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacétyl)amino]propanamide est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques spécifiques. Le groupe trifluoroacétyle, en particulier, améliore sa capacité à interagir avec les cibles biologiques et augmente sa stabilité et sa biodisponibilité par rapport aux composés similaires.

Ce survol détaillé fournit une compréhension complète du 3-phényl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacétyl)amino]propanamide, couvrant sa synthèse, ses réactions, ses applications et ses caractéristiques uniques

Propriétés

Formule moléculaire |

C16H17F3N4O2S |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |

InChI |

InChI=1S/C16H17F3N4O2S/c1-9(2)13-22-23-15(26-13)21-12(24)8-11(10-6-4-3-5-7-10)20-14(25)16(17,18)19/h3-7,9,11H,8H2,1-2H3,(H,20,25)(H,21,23,24) |

Clé InChI |

WLSOALHKVQCBFQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10884907.png)

![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)

![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)

![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)

![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)

![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)

![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)

![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)

![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)

![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)